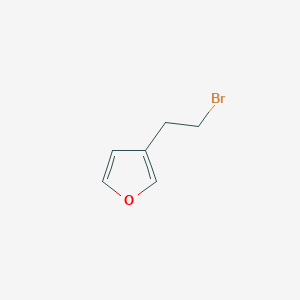

3-(2-Bromoethyl)furan

Overview

Description

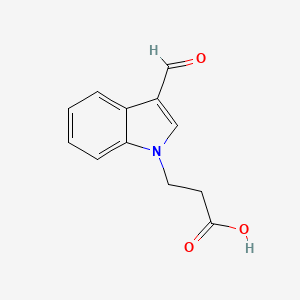

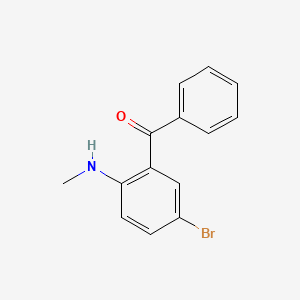

“3-(2-Bromoethyl)furan” is a chemical compound with the molecular formula C6H7BrO . It has an average mass of 175.023 Da and a monoisotopic mass of 173.968018 Da .

Synthesis Analysis

The synthesis of furan compounds, including “3-(2-Bromoethyl)furan”, involves various methods. Some classical methods have been modified and improved, while other new methods have been developed . A unified protocol for the construction of 3-(2-bromoethyl)benzofurans and 2-(benzofuran-3-yl)ethylamines from bis[(trimethylsilyl)oxy]cyclobutene has been developed . This mild and facile strategy was applied for the synthesis of a series of 5-HT serotonin receptor agonists, underlining its potential for the syntheses of bioactive compounds and natural products .Molecular Structure Analysis

The molecular structure of “3-(2-Bromoethyl)furan” consists of a furan ring with a bromoethyl group attached to the 3-position . The exact mass of the compound is 173.96803 g/mol .Physical And Chemical Properties Analysis

“3-(2-Bromoethyl)furan” is a pale yellow liquid with a boiling point of 155 °C and a melting point of -28 °C. Its molecular weight is 195.03 g/mol, and its density is 1.572 g/cm3.Scientific Research Applications

Antibacterial Activity

Furan derivatives have taken on a special position in the realm of medicinal chemistry . They exhibit remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .

Pharmaceuticals Production

Furan is used to produce pharmaceuticals . It exhibits a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Resin Production

Furan is a key starting material for the production of resin . It’s processed from furfural, an organic compound obtained from biomass feedstock .

Agrochemicals Production

Furan is also used in the production of agrochemicals . It’s a green and environmentally friendly material, aligning with the modern world’s move towards sustainable development .

Lacquers Production

In addition to pharmaceuticals, resin, and agrochemicals, furan is used in the production of lacquers . This makes it a versatile and key material in various industries .

Synthesis of Novel Furan Derivatives

Furan derivatives can be synthesized using various methods . For instance, Benfodda and team synthesized three furan derivatives using Suzuki–Miyaura cross-coupling reaction starting from 2-bromo-5-nitro furan .

Safety and Hazards

The safety data sheet for “3-(2-Bromoethyl)furan” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment .

Mechanism of Action

Target of Action

3-(2-Bromoethyl)furan, also known as BEF, is a halogenated furan derivative with unique chemical and biological characteristics. It’s worth noting that furan derivatives have been recognized for their broad range of biological activities, including antibacterial, antifungal, and antiviral effects .

Mode of Action

. The bromomethyl group in 3-(2-Bromoethyl)furan could potentially undergo various reactions, contributing to its biological activity.

Biochemical Pathways

For instance, some furan derivatives have been associated with antibacterial activity, suggesting they may interact with biochemical pathways related to bacterial growth and survival .

properties

IUPAC Name |

3-(2-bromoethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNSEMITWVIZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348976 | |

| Record name | 3-(2-bromoethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromoethyl)furan | |

CAS RN |

98126-46-6 | |

| Record name | 3-(2-bromoethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,2'-Binaphthalene]-1,1',4,4'-tetrone](/img/structure/B1268552.png)